molecular formula C7H6FNO5S B13606322 3-Methoxy-2-nitrobenzene-1-sulfonylfluoride

3-Methoxy-2-nitrobenzene-1-sulfonylfluoride

Cat. No.: B13606322
M. Wt: 235.19 g/mol
InChI Key: WEMWOHUOYUHRRA-UHFFFAOYSA-N
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Description

3-Methoxy-2-nitrobenzene-1-sulfonylfluoride is an organic compound with the molecular formula C7H6FNO5S It is a derivative of nitrobenzene and sulfonyl fluoride, characterized by the presence of methoxy, nitro, and sulfonyl fluoride functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-nitrobenzene-1-sulfonylfluoride typically involves the reaction of 3-methoxy-2-nitrobenzenesulfonyl chloride with a fluoride source. A common method includes the use of potassium fluoride (KF) in the presence of a phase transfer catalyst such as 18-crown-6-ether in acetonitrile . This reaction proceeds under mild conditions and results in the formation of the desired sulfonyl fluoride compound.

Industrial Production Methods

Industrial production of sulfonyl fluorides, including this compound, often involves a one-pot synthesis from sulfonates or sulfonic acids . This method is advantageous due to its simplicity and the use of readily available reagents. The process typically involves the conversion of sulfonates to sulfonyl fluorides using a fluoride source under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-nitrobenzene-1-sulfonylfluoride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group is reactive towards nucleophiles, leading to substitution reactions.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or thiols can react with the sulfonyl fluoride group.

    Reduction: Common reducing agents include hydrogen gas with a catalyst or metal hydrides.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Major Products Formed

    Nucleophilic Substitution: Products include sulfonamides or sulfonate esters.

    Reduction: The major product is 3-methoxy-2-aminobenzene-1-sulfonylfluoride.

    Oxidation: The major product is 3-hydroxy-2-nitrobenzene-1-sulfonylfluoride.

Scientific Research Applications

3-Methoxy-2-nitrobenzene-1-sulfonylfluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-2-nitrobenzene-1-sulfonylfluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition . This reactivity is exploited in the design of enzyme inhibitors and probes for studying enzyme function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-2-nitrobenzene-1-sulfonylfluoride is unique due to the combination of methoxy, nitro, and sulfonyl fluoride groups. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C7H6FNO5S

Molecular Weight

235.19 g/mol

IUPAC Name

3-methoxy-2-nitrobenzenesulfonyl fluoride

InChI

InChI=1S/C7H6FNO5S/c1-14-5-3-2-4-6(15(8,12)13)7(5)9(10)11/h2-4H,1H3

InChI Key

WEMWOHUOYUHRRA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)S(=O)(=O)F)[N+](=O)[O-]

Origin of Product

United States

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